molecular formula C8H7BrN4 B12094756 6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine

6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine

Cat. No.: B12094756
M. Wt: 239.07 g/mol
InChI Key: FQHGXMKIVMBTTD-UHFFFAOYSA-N
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Description

6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a bromine atom and a methyl group attached to a pyridopyrimidine core, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine typically involves several key steps:

    Starting Material: The synthesis begins with 2-aminonicotinonitrile.

    Bromination: The aromatic ring is brominated to introduce the bromine atom.

    Condensation and Cyclization: The brominated intermediate undergoes condensation and cyclization reactions to form the pyridopyrimidine core.

    Dimroth Rearrangement: The final step involves a Dimroth rearrangement to yield the desired product.

Microwave irradiation has been employed in some synthetic routes to improve yields and reduce the formation of undesirable by-products . This method is efficient and library-friendly, making it suitable for industrial-scale production.

Chemical Reactions Analysis

6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common reagents used in these reactions include dimethylformamide dimethylacetal, bromine, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C8H7BrN4/c1-4-6-2-5(9)3-11-7(6)13-8(10)12-4/h2-3H,1H3,(H2,10,11,12,13)

InChI Key

FQHGXMKIVMBTTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=NC(=N1)N)Br

Origin of Product

United States

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